Olanzapine-d3

Descripción general

Descripción

Synthesis Analysis

The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .Molecular Structure Analysis

Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Chemical Reactions Analysis

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .Physical And Chemical Properties Analysis

Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .Aplicaciones Científicas De Investigación

Prevention and Treatment of Chemotherapy-Induced Nausea and Vomiting

Olanzapine has been found to be an effective antiemetic, often used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It not only affects the patient’s appetite, resulting in malnutrition and electrolyte disturbances, but also reduces the patient’s compliance with treatment, which further aggravates the disease .

Psychotropic Drug

Olanzapine is often used as a psychotropic drug. It has been found to be similar to other regimens on the safety of medicine .

Dopamine Antagonist

Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors. Although its affinity for muscarinic receptors is relatively greater than for dopamine receptors, on schedule-controlled behaviour olanzapine displays a profile resembling a dopamine antagonist .

Antipsychotic

Olanzapine is an atypical antipsychotic with a broad receptor binding profile, which may account for its pharmacological effects in schizophrenia .

High Affinity for Various Receptors

In vitro receptor binding studies showed a high affinity for dopamine D2, D3, and D4 receptors; all 5-HT2 receptor subtypes and the 5-HT6 receptor; muscarinic receptors, especially the M1 subtype .

Quantification by Liquid Chromatography-Tandem

Olanzapine-d3 can be quantified by liquid chromatography-tandem .

Safety And Hazards

Direcciones Futuras

The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .

Propiedades

IUPAC Name |

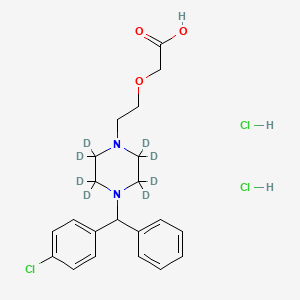

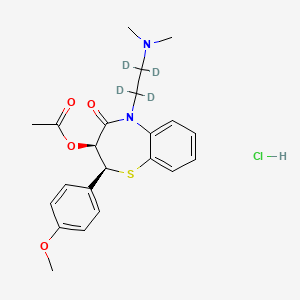

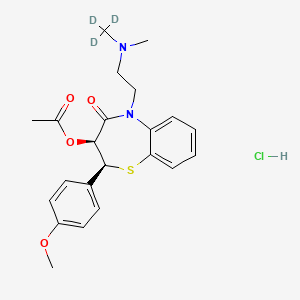

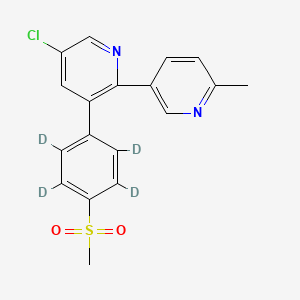

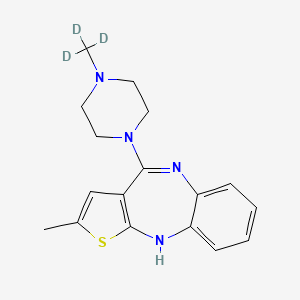

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olanzapine-d3 | |

CAS RN |

786686-79-1 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?

A1: Olanzapine-d3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.

Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?

A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and Olanzapine-d3 based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.

Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?

A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing Olanzapine-d3 as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.